molecular formula C13H9NO4 B1598311 4-(4-Nitrophenoxy)benzaldehyde CAS No. 50961-54-1

4-(4-Nitrophenoxy)benzaldehyde

Cat. No. B1598311
CAS RN: 50961-54-1
M. Wt: 243.21 g/mol
InChI Key: OCHOSUFDGPHRJA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.215 . It appears as pale yellow crystals .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . The mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether (1:2, v/v) as eluent by silica gel chromatography column to obtain a light yellow solid .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenoxy)benzaldehyde consists of a benzene ring attached to an aldehyde group and a nitrophenol group . The exact mass of the molecule is 243.053162 .


Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)benzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a melting point of 106-110ºC . It has a flash point of 175.0±24.3 °C . The compound is also characterized by a LogP value of 3.56 and a PSA of 72.12000 .

Scientific Research Applications

1. Nonlinear Optical Properties

A study by Karthick et al. (2019) on 4-(dimethylamino)benzaldehyde 4-nitrophenol (a related compound) highlights its potential in third-order nonlinear optical (TONLO) applications. This molecular adduct, created through crystal engineering, exhibits properties suitable for opto-electronic applications, such as high laser damage threshold and optical limiting behavior, making it relevant for advanced photonic devices (Karthick et al., 2019).

2. Synthesis of Novel Compounds

Research by Mahdavi et al. (2016) describes the synthesis of new chromenone derivatives using 4-(4-nitrophenoxy)benzaldehydes. This process is significant in the field of organic chemistry, indicating the role of 4-(4-nitrophenoxy)benzaldehyde in creating novel chemical entities, potentially useful in various industrial applications (Mahdavi et al., 2016).

3. Photocatalytic Applications

Liu et al. (2019) investigated the covalent immobilization of phthalocyanine on graphene oxide, using a derivative synthesized from 4-(4-aldehyde-phenoxy) phthalo nitrile, related to 4-(4-nitrophenoxy)benzaldehyde. This study highlights the use of such compounds in enhancing photocatalytic activity, important in environmental applications like pollutant degradation (Liu et al., 2019).

4. Phase Diagram and Thermal Properties

A study by Rai et al. (2016) examined the phase diagram and thermal properties of binary organic systems including 4-hydroxy benzaldehyde, which shares structural similarities with 4-(4-nitrophenoxy)benzaldehyde. Such research is crucial in understanding the thermal behavior and phase transitions of complex organic compounds, which can inform their applications in materials science (Rai et al., 2016).

Safety and Hazards

4-(4-Nitrophenoxy)benzaldehyde is classified as a serious eye damage (Category 1), skin sensitization (Category 1), and acute aquatic toxicity (Category 1) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP] . It may cause an allergic skin reaction, serious eye damage, and is very toxic to aquatic life .

Relevant Papers The relevant papers retrieved include a study on the synthesis and crystal structure of 4-(2,4-dinitrophenoxy)benzaldehyde and a study on the synthesis of novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety .

properties

IUPAC Name

4-(4-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHOSUFDGPHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406282
Record name 4-(4-Nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)benzaldehyde

CAS RN

50961-54-1
Record name 4-(4-Nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrophenoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (366 mg, 3 mmol) in anhydrous DMF (7 ml), under nitrogen atmosphere, K2CO3 (829 mg, 6 mmol), and, after 10 minutes, 4-bromonitrobenzene (726 mg, 3.6 mmol) were added. The mixture was heated to reflux for 3 hours, then water was added and the product was extracted with CH2Cl2. The organic layers were washed with water and with NaCl saturated solution and dried with Na2SO4. After evaporation of the solvent the crude product was purified by chromatography on silica gel (Petroleum ether/Ethyl acetate 5/1); 605 mg (yield 82%) of pure title product were obtained.
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of 61 g (0.5 mole) of 4-hydroxybenzaldehyde in 20 mL of dry DMF was added to a suspension of 0.5 mole of sodium hydride (from 24 g of 50% sodium hydride washed free of oil with hexane) in 500 mL of DMF. When the sodium hydride had completely dissolved, a solution of 53 mL (0.55 mole) of 4-fluoronitrobenzene was added and the reaction mixture was heated to 70°-80° C. for 2 hr. The mixture was then poured into water, the solid collected and recrystallized from iso-propanol. The solid was recrystallized again from ethanol to give 88 g (85% yield) of the title compound as a yellow solid, mp=101°-104° C.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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